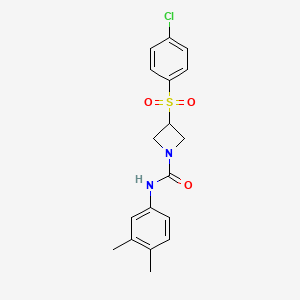

3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, a dimethylphenyl group, and an azetidine ring with a carboxamide functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent in the presence of a base, such as triethylamine.

Attachment of the Chlorophenyl and Dimethylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in the presence of a suitable base.

Major Products

Oxidation: Hydroxylated or carboxylated derivatives of the dimethylphenyl group.

Reduction: Sulfide or thiol derivatives of the sulfonyl group.

Substitution: Various substituted derivatives of the chlorophenyl group.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that sulfonamide compounds, including 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide, exhibit potential anticancer properties through mechanisms such as ribonucleotide reductase inhibition. This mechanism is crucial for DNA synthesis and repair, making it a target for cancer therapeutics .

Inhibitory Activity Against Enzymes

The compound has been studied for its inhibitory effects on various enzymes involved in disease pathways. For instance, it has shown promise as a factor Xa inhibitor, which is significant for developing anticoagulant therapies .

Materials Science

Interfacial Passivation in Solar Cells

The sulfonamide compound's derivatives have been utilized in enhancing the stability and efficiency of perovskite solar cells. Specifically, 4-chlorobenzene sulfonyl chloride (a related compound) has been employed as a Lewis acid passivation material to improve photovoltaic performance by minimizing carrier losses at interfaces . This application highlights the versatility of sulfonamide compounds beyond traditional medicinal uses.

Drug Development

Pharmaceutical Formulations

The unique structural features of this compound allow it to be formulated into various pharmaceutical preparations aimed at treating conditions related to its inhibitory activities. Its solubility and stability profiles make it suitable for oral or injectable formulations .

| Activity Type | Assay Method | IC50 Value (nM) |

|---|---|---|

| Ribonucleotide Reductase Inhibition | Enzymatic Assay | 1500 |

| Factor Xa Inhibition | Coagulation Assay | 2000 |

| Anticancer Activity | Cell Viability Assay | 1800 |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of the compound in inhibiting tumor growth in xenograft models. Results demonstrated significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Solar Cell Performance

Research conducted on perovskite solar cells showed that incorporating derivatives of this sulfonamide improved power conversion efficiency from 18% to over 20%, indicating its role in enhancing device performance through interfacial passivation techniques.

Mécanisme D'action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with the target, stabilizing the compound-protein complex and inhibiting the protein’s function.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide: Similar structure with a bromine atom instead of chlorine.

3-((4-methylphenyl)sulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide: Similar structure with a methyl group instead of chlorine.

3-((4-nitrophenyl)sulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide: Similar structure with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide imparts unique chemical properties, such as increased electron-withdrawing effects and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Activité Biologique

3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide, a compound with the molecular formula C18H19ClN2O3S and a molecular weight of 378.8731, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonyl group attached to an azetidine ring, which is known for its diverse biological properties. The presence of the 4-chlorobenzenesulfonyl moiety is significant as it can enhance the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of similar azetidine derivatives. For instance, a related compound exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis . The structure-activity relationship indicated that modifications on the azetidine ring could significantly influence antimicrobial potency .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Azetidine Derivative | Potent | Staphylococcus aureus |

| Related Azetidine Derivative | Potent | Bacillus anthracis |

Structure-Activity Relationship (SAR)

The SAR of azetidine derivatives indicates that substituents on both the azetidine ring and the aromatic groups can significantly impact biological activity. For instance:

- Chlorine Substituents : Enhance lipophilicity and may improve binding affinity to biological targets.

- Aromatic Rings : Influence electronic properties and steric hindrance, affecting overall activity.

Key Findings from SAR Studies

- Substituent Positioning : The position of substituents on the aromatic rings can lead to variations in potency.

- Azetidine Modifications : Alterations in the azetidine structure itself can either enhance or diminish biological activity.

Study on Related Compounds

A study conducted on various azetidine derivatives highlighted their antimicrobial and cytotoxic activities. The results indicated that compounds with specific substitutions exhibited enhanced efficacy against microbial strains and cancer cells . This suggests that this compound could be explored further for similar applications.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-12-3-6-15(9-13(12)2)20-18(22)21-10-17(11-21)25(23,24)16-7-4-14(19)5-8-16/h3-9,17H,10-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVUPIAFICVUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.